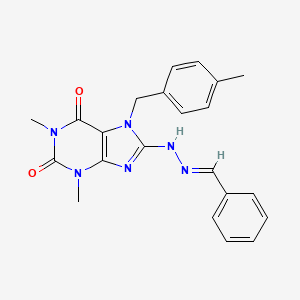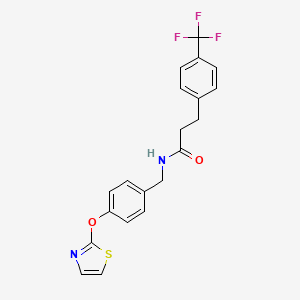
N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancers. The compound belongs to the class of kinase inhibitors and works by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Aplicaciones Científicas De Investigación
Kynurenine Pathway Inhibition
The compound has been studied for its potential to inhibit kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway. High-affinity inhibitors of this enzyme could be beneficial in investigating the pathophysiological role of the kynurenine pathway after neuronal injury. Compounds similar to the query chemical have demonstrated significant inhibition of kynurenine 3-hydroxylase in vitro and in vivo, leading to increased kynurenic acid concentration in extracellular hippocampal fluid, suggesting potential therapeutic applications in neurological conditions (S. Röver et al., 1997).
MMP Inhibition and Wound Healing
4-Thiazolidinone derivatives, structurally related to the compound of interest, have shown effectiveness in inhibiting matrix metalloproteinases (MMPs), enzymes involved in tissue damage and inflammation. These compounds displayed significant anti-inflammatory and potential wound healing effects, with some derivatives inhibiting MMP-9 at nanomolar levels, which could be useful in treating diseases characterized by excessive tissue breakdown (M. Incerti et al., 2018).
Luminescent Properties and White Light Emission
Benzothiazole derivatives, similar in structure to the compound , have been studied for their luminescent properties, showing potential applications in white light-emitting devices. These derivatives exhibited bright emissions in various colors, which when combined, can produce white light. This application is significant for the development of new materials for lighting and display technologies (Fengxian Lu et al., 2017).
Tumor Hypoxia Markers
Nitroimidazole-based benzothiazole derivatives have been synthesized and evaluated as markers for tumor hypoxia, a condition indicative of aggressive tumor behavior and resistance to therapy. These compounds were radiolabeled and showed preferential accumulation in hypoxic tumor cells in vitro and in vivo, suggesting their utility in diagnosing and assessing tumor hypoxia (Zejun Li et al., 2005).
Antimicrobial and Anticancer Activities
Thiazole derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Some of these compounds have shown significant efficacy against various bacterial and fungal strains, as well as selective cytotoxic effects against cancer cell lines, indicating their potential as leads for the development of new antimicrobial and anticancer agents (D. Bikobo et al., 2017).
Propiedades
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c21-20(22,23)16-6-1-14(2-7-16)5-10-18(26)25-13-15-3-8-17(9-4-15)27-19-24-11-12-28-19/h1-4,6-9,11-12H,5,10,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOGDSPCFHMFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

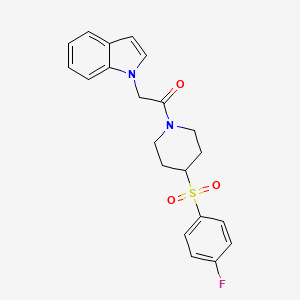
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2823454.png)
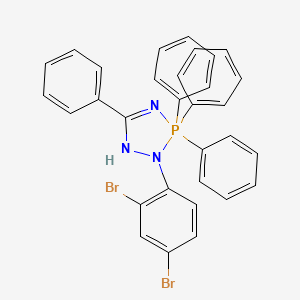
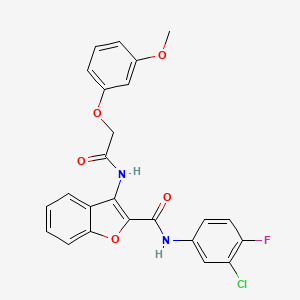
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)
![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)
![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)
![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)
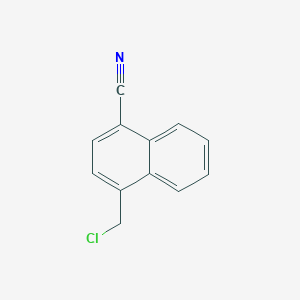
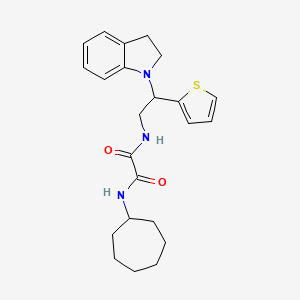
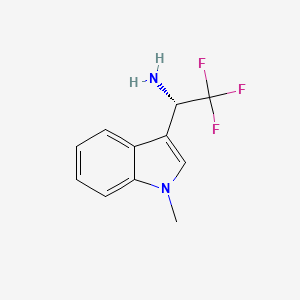
![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
